molecular formula C7H14ClNO B1403711 1-Piperidin-3-Yl-Ethanone Hydrochloride CAS No. 89895-05-6

1-Piperidin-3-Yl-Ethanone Hydrochloride

Cat. No. B1403711
CAS RN: 89895-05-6
M. Wt: 163.64 g/mol
InChI Key: HOUKURXHHTZTMT-UHFFFAOYSA-N
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Description

1-Piperidin-3-yl-ethanone hydrochloride, also known as N-Phenylpiperidin-3-amino acetone hydrochloride or NR-07, is a chemical compound with a molecular formula of C10H16ClNO. It is a white crystalline powder .


Synthesis Analysis

The synthesis of 1-acetyl-3-amino piperidine hydrochloride involves reacting approximately equal amounts of acetic anhydride (Ac2O) and 3-amino piperidine (PAPI) in acetic acid solvent, and then adding hydrochloric acid to acidify to form 1-acetyl-3-amino piperidine hydrochloride .


Molecular Structure Analysis

The molecular weight of 1-Piperidin-3-yl-ethanone hydrochloride is 163.64 g/mol. The molecular structure can be represented by the SMILES string O=C©C1CNCCC1.Cl .


Chemical Reactions Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

1-Piperidin-3-Yl-Ethanone Hydrochloride is a solid compound . It is soluble in water and alcohol, and slightly soluble in ether .

Scientific Research Applications

Synthesis and Characterization

  • Compound synthesis using 1-Piperidin-3-yl-ethanone hydrochloride as a starting material, characterized through spectroscopic methods and evaluated for thermal stability and crystal structure using techniques like TGA, DSC, and XRD (Govindhan et al., 2017).
  • Microwave-assisted synthesis of various compounds starting from 1-Piperidin-3-yl-ethanone hydrochloride, with structures confirmed through spectral data (Merugu et al., 2010).

Antimicrobial Activity

  • Evaluation of antimicrobial activity in novel heterocyclic compounds containing tetrazoles and piperidine nuclei, synthesized from 1-Piperidin-3-yl-ethanone hydrochloride derivatives (Elavarasan et al., 2014).

Antileukemic Activity

  • Synthesis and evaluation of novel compounds derived from 1-Piperidin-3-yl-ethanone hydrochloride for antileukemic activity against human leukemic cell lines (Vinaya et al., 2012).

Neurodegenerative Diseases

  • Indole derivatives synthesized from 1-Piperidin-3-yl-ethanone hydrochloride exhibiting antioxidant properties and affinity for GluN2B/NMDA receptors, indicating potential in treating neurodegenerative diseases (Buemi et al., 2013).

Wound-Healing Potential

  • In vivo evaluation of wound-healing potential of derivatives synthesized from 1-Piperidin-3-yl-ethanone hydrochloride, indicating significant healing and collagenation in wound models (Vinaya et al., 2009).

Structural and Computational Studies

  • Investigation of hydrogen-bonding patterns and structural analysis through X-ray diffraction studies of compounds derived from 1-Piperidin-3-yl-ethanone hydrochloride (Balderson et al., 2007).

Electrochemical Synthesis

  • Electrochemical synthesis of new phenylpiperazine derivatives starting from 1-Piperidin-3-yl-ethanone hydrochloride, offering an environmentally friendly method for compound synthesis (Nematollahi & Amani, 2011).

Safety And Hazards

1-acetyl-3-amino piperidine hydrochloride is relatively safe at normal doses, but overdose may cause liver damage and poisoning . Long-term or excessive use may cause liver damage . Overdose may also cause side effects such as loss of appetite, nausea, vomiting, and abdominal pain .

Future Directions

Piperidine derivatives, including 1-Piperidin-3-Yl-Ethanone Hydrochloride, have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUKURXHHTZTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-3-Yl-Ethanone Hydrochloride

CAS RN

89895-05-6
Record name Ethanone, 1-(3-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89895-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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